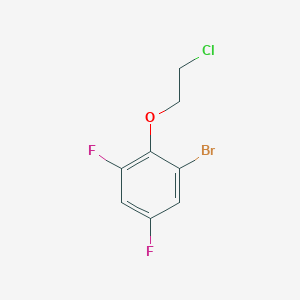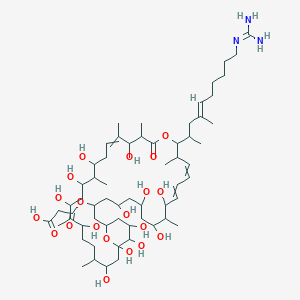![molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3](/img/structure/B71917.png)
2-Methylbenzo[d]thiazol-7-ol
Overview
Description
2-Methylbenzo[d]thiazol-7-ol is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 2-Methylbenzo[d]thiazol-7-ol, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Methylbenzo[d]thiazol-7-ol consists of a benzothiazole ring with a methyl group attached to the second carbon atom. The benzothiazole ring is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The carbon at the second position is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis
2-Methylbenzo[d]thiazol-7-ol has a melting point of 210 °C and a boiling point of 313.7±15.0 °C (Predicted). It also has a refractive index of 1.710 (Predicted) and a flash point of 143.5±20.4 °C (Predicted) .Scientific Research Applications
Antioxidant Applications
Benzo[d]thiazoles have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Applications
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-Inflammatory Applications
Benzo[d]thiazoles have been synthesized and analyzed for their anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells .
Antimicrobial Applications
Thiazole derivatives have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections.
Antifungal Applications
Benzo[d]thiazoles also have antifungal properties , which means they can be used to treat fungal infections.
Antiviral Applications
Thiazole derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.
Antitumor and Cytotoxic Applications
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This means they can inhibit the growth of tumors and can be toxic to cells, making them potentially useful in cancer treatment.
Neuroprotective Applications
Compounds related to the thiazole ring have been found to have neuroprotective properties . This means they can protect nerve cells from damage or degeneration, making them potentially useful in the treatment of neurological disorders.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-methylbenzo[d]thiazol-7-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole-quinolinium derivatives have been found to possess bactericidal activity by inhibiting the ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .
Biochemical Pathways
Thiazole derivatives have been found to interfere with bacterial quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been the focus of recent synthetic developments due to their potential as anti-tubercular compounds . They have also been investigated for their antidepressant and anticonvulsant effects . These studies suggest that 2-Methylbenzo[d]thiazol-7-ol and similar compounds may have potential for further drug development .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUWTFDQWDODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazol-7-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)





![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)




